molecular formula C11H13BrFN B1398176 N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine CAS No. 1251280-42-8

N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine

Cat. No. B1398176
CAS RN: 1251280-42-8
M. Wt: 258.13 g/mol
InChI Key: QNTNJDNLRBAWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-Bromo-2-fluorophenyl)(methyl)sulfane” is similar in structure . It has a molecular weight of 221.09 and is a liquid at room temperature . Another related compound is “2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid” which is a solid .


Molecular Structure Analysis

The molecular structure of “(4-Bromo-2-fluorophenyl)(methyl)sulfane” is represented by the formula C7H6BrFS . The InChI code for this compound is 1S/C7H6BrFS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 .


Physical And Chemical Properties Analysis

“(4-Bromo-2-fluorophenyl)(methyl)sulfane” is a liquid at room temperature and should be stored in a dark place, sealed, and dry . Another related compound, “2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid”, is a solid .

Scientific Research Applications

1. Synthesis and Receptor Interactions

  • Cyclopropylamine Derivatives and Receptor Affinity : A study by Vallgårda et al. (1996) focused on the synthesis of various N,N-dipropyl-substituted derivatives of trans-2-arylcyclopropylamine, including compounds with bromo- and fluorophenyl groups. These compounds were tested for their affinity to 5-HT(1A) receptors in rat brains. The study found that electron-rich aryl groups enhance affinity for these receptors (Vallgårda et al., 1996).

2. Pharmacological Studies

  • Neurokinin-1 Receptor Antagonists : Harrison et al. (2001) described a compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, which is an orally active, water-soluble neurokinin-1 receptor antagonist. This compound showed efficacy in preclinical tests for emesis and depression (Harrison et al., 2001).

3. Analytical and Synthetic Characterization

  • Microwave Synthesis of Quinazolin Derivatives : Raval et al. (2012) reported on the microwave-assisted synthesis of compounds including 6-bromo-2-(3-chloro-2-oxopropyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one. These compounds were evaluated for their antimicrobial activity, demonstrating the potential for developing new antimicrobial agents (Raval et al., 2012).

  • Characterization of N,N-Diallyltryptamines : A study by Brandt et al. (2017) focused on the analytical characterization of various N,N-diallyltryptamines, including derivatives with fluorophenyl groups. The study provided comprehensive spectral data relevant for both forensic and clinical research contexts (Brandt et al., 2017).

Safety and Hazards

“(4-Bromo-2-fluorophenyl)(methyl)sulfane” has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H319, H315, and H335 . The precautionary statements are P280 and P260 .

properties

IUPAC Name

N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN/c1-14(10-4-5-10)7-8-2-3-9(13)6-11(8)12/h2-3,6,10H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTNJDNLRBAWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=C(C=C1)F)Br)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine
Reactant of Route 4
Reactant of Route 4
N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine
Reactant of Route 5
Reactant of Route 5
N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine
Reactant of Route 6
Reactant of Route 6
N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.